![molecular formula C12H7Cl2N3 B3256662 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 2746-40-9](/img/structure/B3256662.png)
3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
“3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine” is a type of triazolopyridine . Triazolopyridines have been studied for their structural diversity in iron (II), cobalt (II), nickel (II), and copper (II) complexes . They have been found to have diverse structural motifs when prepared with these metal complexes .
Synthesis Analysis
The synthesis of triazolopyridines has been explored in various studies . A one-pot synthesis method has been developed for substituted [1,2,4]triazolo[4,3-a]pyridines, which is efficient and operationally simple .Molecular Structure Analysis
The molecular structure of “3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine” has been analyzed in several studies . The structure has been found to be diverse when coordinated with different metal complexes .Chemical Reactions Analysis
Triazolopyridines have been found to show structural diversity when they react with iron (II), cobalt (II), nickel (II), and copper (II) complexes . They have been found to form diverse structural motifs when prepared with these metal complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine” have been analyzed in some studies . For example, one study reported the yield, melting point, NMR data, IR data, and mass spectrometry data of a related compound .Scientific Research Applications
Synthesis Methods
- Efficient Synthesis Techniques : The compound and its analogues, such as 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, are synthesized using chlorinated agents like N-Chlorosuccinimide (NCS) under mild conditions. The synthesis process includes characterization through various techniques such as NMR, FTIR, MS, and X-ray diffraction (El-Kurdi et al., 2021).
- Palladium-Catalyzed Monoarylation : A palladium-catalyzed addition of hydrazides to 2-chloropyridine is used for synthesizing [1,2,4]triazolo[4,3-a]pyridines, followed by dehydration under microwave irradiation. This process exemplifies the synthesis of analogues bearing various substituents at the 3-position (Reichelt et al., 2010).
Biological and Chemical Properties
- Anticonvulsant Activity : Some derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibit significant anticonvulsant activity and neurotoxicity. Compounds like 5-(4-chlorophenoxy)-[1,2,4]triazolo[4,3-a]pyridine have been evaluated using tests like the maximal electroshock and rotarod tests (Guan et al., 2012).
- Herbicidal Activities : Some 1,2,4-triazolo[4,3-a]pyridine derivatives show potent herbicidal activity against various weeds, indicating potential for development into novel herbicides (Liu et al., 2015).
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-8-4-5-9(10(14)7-8)12-16-15-11-3-1-2-6-17(11)12/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDOLVGDTCICAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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